2-Ethoxyprop-2-enenitrile

S1P Lyase Inhibitor Synthesis Process Chemistry Imidazole Synthesis

2-Ethoxyprop-2-enenitrile (syn. α-ethoxyacrylonitrile, 2-ethoxyacrylonitrile) is a captodative olefin bearing an electron-donating ethoxy group and an electron-withdrawing nitrile on the same vinyl carbon.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 19479-65-3
Cat. No. B178957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyprop-2-enenitrile
CAS19479-65-3
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCCOC(=C)C#N
InChIInChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3
InChIKeyRVBFWXYFXKDVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyprop-2-enenitrile (CAS 19479-65-3): Core Identity and Sourcing Baseline


2-Ethoxyprop-2-enenitrile (syn. α-ethoxyacrylonitrile, 2-ethoxyacrylonitrile) is a captodative olefin bearing an electron-donating ethoxy group and an electron-withdrawing nitrile on the same vinyl carbon . With a molecular formula of C₅H₇NO (MW 97.12 g/mol), it is a colorless liquid at ambient temperature (bp ~119.6 °C, density 0.919 g/cm³) and is commercially available in research quantities at purities ≥98% . The compound serves as a versatile building block in heterocycle synthesis, particularly for pharmaceutically relevant imidazole and pyrazole scaffolds, and as an active methylene monomer in specialized polymer chemistry .

Workflow Heterocycle synthesis building block
Selection Logic Captodative olefin with ethoxy-directed reactivity
Use Context Process chemistry, polymer initiation, carbohydrate synthesis

Why 2-Ethoxyprop-2-enenitrile Cannot Be Casually Replaced by Generic Analogs


Despite sharing the α-alkoxyacrylonitrile scaffold, 2-ethoxyprop-2-enenitrile exhibits distinct reactivity profiles versus its methoxy analog and other substituted acrylonitriles due to the steric and electronic influence of the ethoxy substituent [1]. In the key Büchi cyclocondensation employed for manufacturing the sphingosine-1-phosphate lyase inhibitor LX2931, only the ethoxy variant has been demonstrated to deliver a scalable, high-yielding process (82% isolated yield), whereas the original protocol using the same substrate suffered from low yields (19–46%) and inconsistent scale-up behavior . Furthermore, the compound's specific boiling point, flash point, and storage stability (−20 °C) impose distinct handling requirements that simpler nitriles do not share, making direct substitution without revalidation of reaction conditions and safety protocols inadvisable .

This Compound
Ethoxy variant: demonstrated scalable, high-yielding process (82%) and liquid handling
vs.
Methoxy / Generic Analogs
Methoxy analog: reported as a solid with low original-route yields (19–46%); reactivity and handling profiles may not transfer
This Compound
Defined captodative radical stabilization for controlled polymer microsphere formation
vs.
Unsubstituted Acrylonitrile
Lacks ethoxy-directed regiochemical control in electrophilic additions; polymer architecture outcomes may differ significantly

Quantitative Differentiation Evidence for 2-Ethoxyprop-2-enenitrile (CAS 19479-65-3)


Büchi Cyclocondensation Yield: Improved Protocol vs. Original Medicinal Chemistry Route

In the synthesis of the key intermediate THI (2) via Büchi cyclocondensation, the improved protocol employing 2-ethoxyacrylonitrile (3) with 1-amino-1-deoxy-D-fructose acetate (4a) achieved an overall yield of 82%, compared to the original medicinal chemistry route that delivered only 46% for substrate 4a and 19% for substrate 4b (D-(+)-glucosamine hydrochloride). The reaction time was reduced from 4 days to 24 hours .

Büchi Cyclocondensation Yield
Head-to-head
82% vs. 46% (sub. 4a) / 19% (sub. 4b); +36 to +63 pp
Supports procurement for THI intermediate scale-up
Reaction time reduced from 4 days to 24 h; NaOMe, 20 °C
S1P Lyase Inhibitor Synthesis Process Chemistry Imidazole Synthesis

Physical State at Ambient Temperature: Liquid vs. Solid Handling Advantage

2-Ethoxyprop-2-enenitrile is a liquid at room temperature (bp 119.6 °C, density 0.919 g/cm³) , whereas its close analog 2-methoxyprop-2-enenitrile (CAS 24209-93-6) is reported as a solid with a melting point of approximately 76 °C . This physical state difference simplifies liquid handling, dispensing, and reaction setup without the need for pre-heating or solvent dissolution required for the solid methoxy analog.

Physical State at Ambient Temp.
Cross-study comparable
Liquid (bp 119.6 °C) vs. Methoxy analog solid (mp ~76 °C)
Liquid handling simplifies dispensing and automation
Phase difference may reduce preparation steps
Physicochemical Properties Laboratory Handling Procurement Specification

Unique Role in KDO Synthesis: Latent α-Hydroxyester Functionality

In the total synthesis of ammonium 3-deoxy-D-manno-2-octulosonate (ammonium KDO), α-ethoxyacrylonitrile serves as a specific coupling partner in cobaloxime-mediated radical alkyl-alkenyl cross coupling. The ethoxyacrylonitrile moiety functions as a latent α-hydroxyester synthon; oxidative unmasking with KMnO₄ reveals the α-hydroxyester required for KDO completion [1]. This synthetic strategy leverages the unique captodative stabilization of the radical intermediate provided by the ethoxy/cyano substitution pattern, which is not equivalently accessible with methoxy or unsubstituted acrylonitrile analogs.

Latent α-Hydroxyester in KDO Synthesis
Class-level inference
Cobaloxime-mediated radical cross coupling; KMnO₄ unmasking
Supports unique captodative radical stabilization niche
No direct comparator data; methoxy analog not reported for this transformation
Carbohydrate Synthesis KDO Radical Alkyl-Alkenyl Cross Coupling

Hydrogen Bromide Addition Regiochemistry: Established Electrophilic Addition Profile

The addition of hydrogen bromide to α-ethoxyacrylonitrile was systematically studied by Price et al. (J. Am. Chem. Soc., 1941), establishing the regiochemical outcome of this prototypical electrophilic addition [1]. The ethoxy group directs the addition regiochemistry through its electron-donating resonance effect combined with the electron-withdrawing nitrile, producing a defined bromo-ethoxypropanenitrile adduct. This well-characterized reactivity profile provides predictable downstream functionalization, in contrast to unsubstituted acrylonitrile where HBr addition yields a different regioisomeric distribution.

HBr Addition Regiochemistry
Supporting evidence
Defined bromo-ethoxypropanenitrile adduct via ethoxy-directed addition
Predictable regiochemical outcome streamlines route design
Regioisomeric outcome differs from unsubstituted acrylonitrile
Regioselectivity Electrophilic Addition Reaction Mechanism

Captodative Radical Stabilization: Mechanistic Advantage in Polymer Chemistry

2-Ethoxyprop-2-enenitrile belongs to the class of captodative olefins, where the synergistic stabilization of radical intermediates by the electron-donating ethoxy group and electron-withdrawing nitrile enables controlled radical polymerization behavior [1]. This captodative effect is exploited in the use of 2-ethoxyacrylonitrile as a polymerization initiator capable of producing microspheres with controlled diameters in the 10–100 µm range . While the methoxy analog also exhibits captodative character, the ethoxy variant provides a different balance of steric bulk and electronic contribution, which can influence copolymerization reactivity ratios and particle morphology outcomes.

Captodative Radical Stabilization
Class-level inference
Initiates polymerization for 10–100 µm microspheres
Supports polymer research fit; steric/electronic balance may differ from methoxy analog
No direct ethoxy vs. methoxy copolymerization data available
Captodative Olefins Radical Polymerization Monomer Design

High-Value Application Scenarios for 2-Ethoxyprop-2-enenitrile (CAS 19479-65-3)


Process-Scale Synthesis of S1P Lyase Inhibitor Intermediates (THI and LX2931)

Procurement of high-purity 2-ethoxyprop-2-enenitrile is justified for kilogram-scale manufacture of the imidazole intermediate THI and the clinical candidate LX2931. The improved Büchi cyclocondensation protocol achieves an 82% isolated yield—a 36–63 percentage point improvement over the original route—reducing raw material costs and waste burden in multi-step pharmaceutical synthesis .

Complex Carbohydrate Synthesis: KDO and Related Higher-Carbon Monosaccharides

In academic and industrial carbohydrate chemistry, 2-ethoxyacrylonitrile enables a convergent radical alkyl-alkenyl cross coupling strategy for the construction of 8-carbon KDO. The latent α-hydroxyester functionality, revealed upon KMnO₄ oxidation, provides a distinct disconnection that is not accessible with simpler nitrile building blocks, making this compound a strategic procurement choice for KDO analog libraries and bacterial polysaccharide research [1].

Specialty Polymer Microsphere Fabrication via Captodative Initiation

For electrophotographic processes and controlled microsphere production, 2-ethoxyprop-2-enenitrile serves as both monomer and initiator, yielding particles with diameters in the 10–100 µm range. The captodative stabilization of the propagating radical enables controlled polymer architecture, supporting procurement for advanced materials research where particle size uniformity is critical .

Regioselective Heterocycle Construction: Aminopyrazoles and Triazolopyrimidines

The electrophilic character of 2-ethoxyacrylonitrile, modulated by the ethoxy substituent, allows regioselective condensation with hydrazines and aminoazoles to yield aminopyrazoles and triazolopyrimidines. These scaffolds are prevalent in agrochemical and pharmaceutical discovery, and the predictable regiochemical outcome reduces downstream purification burden relative to less substituted acrylonitrile analogs [2].

Application
Selection Property
Validation Focus
S1P Lyase Inhibitor Intermediate Synthesis
Scalable Büchi cyclocondensation performance
Yield robustness and reaction time at multi-kilogram scale
Complex Carbohydrate Synthesis (KDO)
Latent α-hydroxyester radical coupling strategy
Captodative stabilization and oxidative unmasking efficiency
Specialty Polymer Microsphere Fabrication
Captodative radical initiation and monomer compatibility
Particle size control in the 10–100 µm range
Regioselective Heterocycle Construction
Ethoxy-directed electrophilic condensation profile
Regiochemical fidelity with hydrazines and aminoazoles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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